N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein . Mutations leading to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Mode of Action
The compound This compound interacts with its target, the EGFR, by inhibiting EGFR kinase activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Biochemical Pathways
The action of This compound affects the p53 activation pathway via mitochondrial-dependent pathways . This regulation of cell cycle and apoptosis is crucial in the context of cancer, where rapid cell proliferation is a common characteristic .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s strong binding affinity towards the egfr, as substantiated by the binding energy calculation using the mm-pbsa approach, suggests potential bioavailability .
Result of Action
The action of This compound results in G2/M cell cycle arrest . The levels of p53 increase tremendously in cells treated with the compound . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s potential as a small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis, suggests that it may be a potential candidate for further biological testing in in vivo cancer models .
Biochemical Analysis
Biochemical Properties
The compound N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane glycoprotein, and mutations that lead to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Cellular Effects
The compound has shown potential anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It has been observed to induce G2/M cell cycle arrest in the Colo205 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EGFR kinase, thereby inhibiting its activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Temporal Effects in Laboratory Settings
Molecular dynamics simulation studies have shown that the EGFR protein becomes stable when the compound binds to the receptor cavity .
Metabolic Pathways
Given its potential role as an EGFR inhibitor, it may influence pathways related to cell growth and proliferation .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-6-4-7-15(12-14)13-27-24-11-5-8-16(20(24)26)19(25)23-21-22-17-9-2-3-10-18(17)28-21/h2-12H,13H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGHPRHPAKGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.